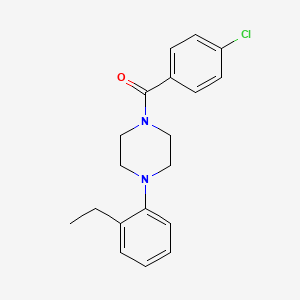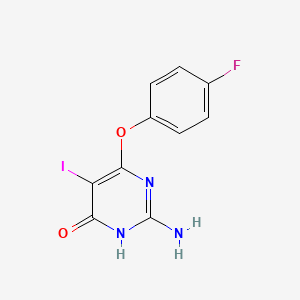![molecular formula C14H9Cl2N3S B5738718 N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-pyridinamine](/img/structure/B5738718.png)
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-pyridinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-pyridinamine, also known as DTT, is a compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the thiazole family of compounds, which are known for their diverse range of biological activities.
作用机制
The mechanism of action of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-pyridinamine involves its ability to bind to the active site of PTPs and inhibit their activity. This inhibition occurs through the formation of a covalent bond between this compound and the catalytic cysteine residue of the PTP. This covalent bond prevents the PTP from carrying out its normal function, leading to downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its ability to inhibit PTPs, this compound has also been shown to inhibit other enzymes such as protein phosphatase 1 and protein tyrosine kinase. These effects can lead to downstream changes in cellular signaling pathways, which can have a range of physiological effects.
实验室实验的优点和局限性
One of the main advantages of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-pyridinamine for lab experiments is its high purity and availability. The synthesis of this compound has been optimized to yield high purity and high yields, making it a readily available compound for scientific research. However, one limitation of this compound is its potential toxicity. This compound has been shown to be toxic to certain cell lines at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-pyridinamine. One area of focus is the development of more selective inhibitors of PTPs. While this compound has shown promise as a PTP inhibitor, its selectivity is limited. Developing more selective inhibitors could lead to more targeted therapies for diseases such as cancer and autoimmune disorders. Another area of focus is the development of this compound analogs with improved pharmacological properties. This could include compounds with increased potency, decreased toxicity, and improved bioavailability. Finally, the potential role of this compound in regulating other cellular signaling pathways should be further explored, as this could lead to new insights into the biology of disease.
合成方法
The synthesis of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-pyridinamine involves the reaction of 2,4-dichlorophenyl isothiocyanate with 3-aminopyridine in the presence of a base such as potassium carbonate. The resulting product is then purified by column chromatography to obtain pure this compound. The synthesis of this compound has been optimized to yield high purity and high yields, making it a readily available compound for scientific research.
科学研究应用
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-pyridinamine has been extensively studied for its potential applications in scientific research. One of the main areas of focus has been its potential as an inhibitor of protein tyrosine phosphatases (PTPs). PTPs are a class of enzymes that play a critical role in regulating cellular signaling pathways. Dysregulation of PTP activity has been implicated in a range of diseases, including cancer, diabetes, and autoimmune disorders. This compound has been shown to selectively inhibit certain PTPs, making it a potential therapeutic target for these diseases.
属性
IUPAC Name |
4-(2,4-dichlorophenyl)-N-pyridin-3-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3S/c15-9-3-4-11(12(16)6-9)13-8-20-14(19-13)18-10-2-1-5-17-7-10/h1-8H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPOXLLVRQCAPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-({[5-(4-chlorobenzoyl)-2-furyl]methyl}thio)-4-cyclohexyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5738638.png)


![4-(2-methyl-1H-imidazol-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5738670.png)



![2-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-(methylthio)benzamide](/img/structure/B5738695.png)


![2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5738708.png)



